molecular formula C11H15N5O2 B14017034 1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol CAS No. 89760-74-7

1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol

Katalognummer: B14017034
CAS-Nummer: 89760-74-7
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: ZVZZSRXLVAABGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol is a chemical compound that belongs to the class of purine derivatives Purines are essential biomolecules that play a crucial role in various biological processes, including DNA and RNA synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol typically involves the condensation of 1-(6-aminopurin-9-yl)-propan-2-ol with an appropriate allylating agent. One common method involves the use of toluene-4-sulfonic acid diethoxy phosphoryl methyl as a reagent . The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize production costs. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the prop-2-enoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted purine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol involves its interaction with specific molecular targets. It can mimic natural nucleosides and incorporate into DNA or RNA, disrupting normal cellular processes. This property makes it a potential candidate for antiviral and anticancer therapies. The compound may also inhibit certain enzymes involved in nucleic acid metabolism, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Adenosine: A naturally occurring nucleoside involved in various biological processes.

    Tenofovir: An antiviral drug used to treat HIV and hepatitis B.

    Adefovir: Another antiviral drug with a similar structure and mechanism of action.

Uniqueness

1-(6-Aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol is unique due to its specific structural features, such as the prop-2-enoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

89760-74-7

Molekularformel

C11H15N5O2

Molekulargewicht

249.27 g/mol

IUPAC-Name

1-(6-aminopurin-9-yl)-3-prop-2-enoxypropan-2-ol

InChI

InChI=1S/C11H15N5O2/c1-2-3-18-5-8(17)4-16-7-15-9-10(12)13-6-14-11(9)16/h2,6-8,17H,1,3-5H2,(H2,12,13,14)

InChI-Schlüssel

ZVZZSRXLVAABGA-UHFFFAOYSA-N

Kanonische SMILES

C=CCOCC(CN1C=NC2=C(N=CN=C21)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.